![molecular formula C12H18N2O3S B1395000 2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline CAS No. 1220034-99-0](/img/structure/B1395000.png)
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline
Overview
Description
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline (ESMA) is an organic compound that is widely used in scientific research. It is a heterocyclic compound, consisting of an aromatic ring fused to an aniline ring, and it is capable of forming both hydrogen bonds and van der Waals interactions. ESMA has been used in a variety of applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a model compound for studying the properties of other compounds.
Scientific Research Applications
1. Thermometric Applications
In thermometry, certain dyes, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, demonstrate intensified fluorescence with rising temperatures. This reaction, involving vibrational bands and stronger TICT (twisted-intramolecular-charge-transfer) emissions, is observed in dimethyl sulfoxide. These properties allow the dye to function as a ratiometric fluorescent thermometer, offering potential utility in temperature-sensitive applications (Cao et al., 2014).
2. Synthesis and Reaction Studies
The compound demonstrates varied reactivity with different nucleophilic agents. For instance, 1,3,5-tris(fluorosulfonyl)benzene reacts with morpholine and other nucleophiles to form corresponding trisulfonyl derivatives. However, aniline and related nucleophiles do not react under similar conditions, indicating selective reactivity that can be pivotal in synthetic chemistry (Kamoshenkova & Boiko, 2010).
3. Pharmaceutical Applications
The aniline structure, when modified, can lead to compounds with increased efficacy in pharmaceutical applications. For instance, replacing the aniline ring with a tetrahydroquinoline ring in certain compounds can enhance efficacy on human and cynomolgus monkey (cyno) receptors. This optimization is crucial in the development of more effective drugs (Wang et al., 2014).
4. Angiogenesis Inhibition
5-(Ethylsulfonyl)-2-methoxyaniline is a structural fragment in several powerful inhibitors of VEGFR2, a key angiogenic receptor. Antiangiogenic inhibitors that target VEGFR2 are used in treating various tumors in synergy with chemotherapy. This structural component's significance underscores its potential in cancer therapy (Murár et al., 2013).
5. Chromatographic and Spectroscopic Applications
Tetraalkylammonium salts, synthesized using sulfonic acids like 2-(cyclohexylamino)ethanesulfonic acid and 2-hydroxy-4-morpholinopropanesulfonic acid, show utility in chromatography and spectroscopy. Their distinct solvent properties and stability at higher temperatures make them suitable for analytical applications (Poole et al., 1989).
6. Photoluminescence in Biochemical Applications
The interaction of aniline sulfonic acid with AuCl4− in the presence of sodium citrate leads to the formation of fluorescent oligomers. These oligomers, exhibiting photoluminescence, can be utilized for the optical detection of hemoglobin and other biochemical applications (Kalaiyarasan et al., 2015).
7. Synthesis of Sulfonated Polyaniline
The aniline heterodimer, 4-aminodiphenylamine-2-sulfonic acid, has been polymerized to create a new form of sulfonated polyaniline. This material, soluble in aqueous base and polar solvents, has applications in conductive materials and possibly in energy storage (Royappa et al., 2001).
8. Antimicrobial Applications
Compounds like 4-(Phenylsulfonyl) morpholine, related to sulfonamides, show antimicrobial properties. They are particularly effective against multi-resistant strains of bacteria, highlighting their potential in combating drug-resistant infections (Oliveira et al., 2015).
properties
IUPAC Name |
2-ethylsulfonyl-5-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)12-4-3-10(9-11(12)13)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTLXRROTGARJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248872 | |
Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-5-(4-morpholinyl)aniline | |
CAS RN |
1220034-99-0 | |
Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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